molecular formula C7H8N4O B12920397 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 57121-50-3

2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12920397
CAS No.: 57121-50-3
M. Wt: 164.16 g/mol
InChI Key: NFJBWPALCHLDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method is the reaction of 3,5-dimethylpyrazole with formamide under acidic conditions to form the desired compound . The reaction is usually carried out at elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups at the 2 and 5 positions can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution with amines or alcohols.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s ability to interact with various enzymes and receptors makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives:

    Pyrazolo[4,3-d]pyrimidine: Similar structure but different substitution pattern, leading to varied biological activities.

    Pyrazolo[3,4-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, which may enhance its inhibitory activity against certain enzymes.

    Pyrido[2,3-d]pyrimidin-4-one: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring, showing different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit CDKs effectively, making it a promising candidate for anticancer drug development.

Biological Activity

2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused ring structure that contributes to its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as cyclization and condensation reactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • In vitro Studies : Compounds derived from this scaffold were evaluated against various cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.034 to 0.135 µM against EGFR tyrosine kinase .
  • Mechanisms of Action : The compound acts as an EGFR inhibitor, which is crucial in many cancer types. The inhibition of P-glycoprotein by some derivatives further enhances their potential as anticancer agents by overcoming drug resistance .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively documented:

  • Broad-Spectrum Efficacy : Studies indicate that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported between 0.125 and 8 µg/mL .
  • Biofilm Inhibition : Certain derivatives demonstrated significant antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa, reducing biofilm formation by over 80% .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored:

  • Mechanistic Insights : These compounds have shown the ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity in MCF-7 Cells

A study evaluated the toxicity of various pyrazolo[3,4-d]pyrimidine derivatives on MCF-7 breast cancer cells using the MTT assay. Compound (5) demonstrated the highest toxicity among tested derivatives, indicating its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Effectiveness

In a comparative study of antimicrobial activities, several derivatives were tested against common pathogens. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency. For example, the introduction of electron-donating groups enhanced activity against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeAssessed DerivativesKey Findings
AnticancerCompounds (15 & 16)IC50 values: 0.034 - 0.135 µM against EGFR
AntimicrobialVarious derivativesMICs: 0.125 - 8 µg/mL against bacterial strains
Anti-inflammatorySelected compoundsModulated inflammatory pathways

Properties

CAS No.

57121-50-3

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-11(2)9-6/h3-4H,1-2H3

InChI Key

NFJBWPALCHLDFB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)N=CN(C2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.